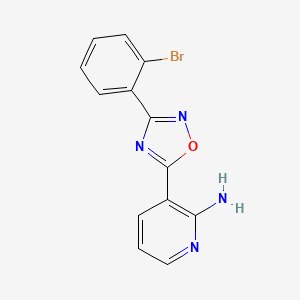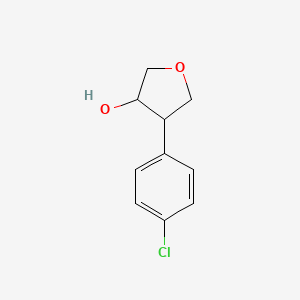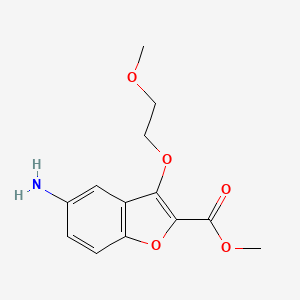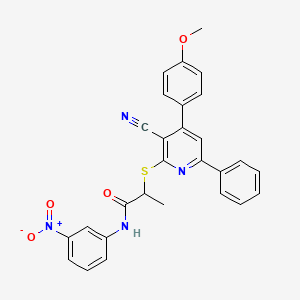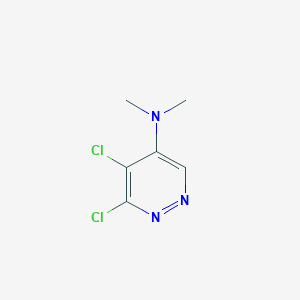
(6-Methylpyrimidine-2,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyrimidine-2,4-diyl)dimethanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two hydroxymethyl groups attached to the 2 and 4 positions of a 6-methylpyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyrimidine-2,4-diyl)dimethanol typically involves the reaction of 6-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism where the hydroxymethyl groups are introduced at the 2 and 4 positions of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the addition of formaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Purification of the product is achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methylpyrimidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-methylpyrimidine-2,4-dicarboxylic acid.
Reduction: Formation of 6-methylpyrimidine-2,4-diyldimethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(6-Methylpyrimidine-2,4-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (6-Methylpyrimidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: Similar in structure but with methoxy groups instead of hydroxymethyl groups.
2-Methyl-4,6-pyrimidinediol: Contains hydroxyl groups at the 4 and 6 positions instead of hydroxymethyl groups.
6-Methyluracil: A pyrimidine derivative with a similar core structure but different functional groups.
Uniqueness
(6-Methylpyrimidine-2,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-2-6(3-10)9-7(4-11)8-5/h2,10-11H,3-4H2,1H3 |
Clé InChI |
IIRPNOXTOZPIII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


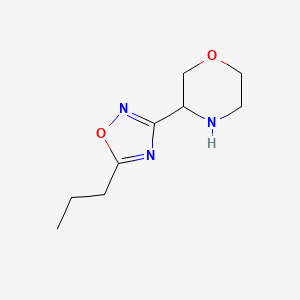
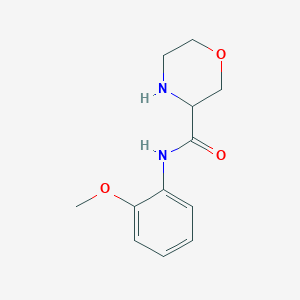
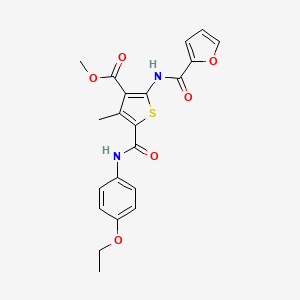
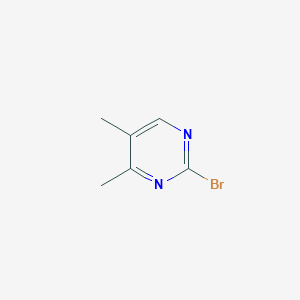
![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)

